molecular formula C17H18N2O3 B2839982 N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955707-28-5

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2839982
CAS No.: 955707-28-5
M. Wt: 298.342
InChI Key: UTEBUKVBUOMKGQ-UHFFFAOYSA-N
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Description

“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Molecular Structure Analysis

The molecular structure of THIQ analogs is characterized by a heterocyclic scaffold . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass.


Chemical Reactions Analysis

The chemical reactions involving THIQ analogs often involve multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Bioisosteric Replacement for Analgesic Enhancement

A study investigated the impact of bioisosteric replacement on the analgesic properties of certain compounds. By substituting the phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with heterocyclic isosteres like furan, researchers observed variations in analgesic activity. Interestingly, derivatives with a 3-pyridine substitution showed a noticeable increase in analgesic activity, while those with furan and other heterocyclic replacements displayed a significant decrease in this activity (Украинец, Моспанова, & Давиденко, 2016).

Synthesis and Characterization of Derivatives

Another research effort led to the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative through a Povarov cycloaddition reaction followed by N-furoylation processes. This compound, along with others in its class, has shown potential as therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. The study underscores the versatility of these derivatives in medicinal chemistry, highlighting their broad spectrum of biological activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Anti-inflammatory and Antibacterial Applications

Research into 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones revealed significant anti-inflammatory and antibacterial activities, with reduced ulcerogenicity and lipid peroxidation compared to standard drugs. These compounds displayed promising activity against both S. aureus and E. coli, indicating their potential for development into new therapeutic agents (Alam et al., 2011).

Tyrosinase Inhibition and Antioxidant Properties

A study on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives demonstrated potent tyrosinase inhibitory effects, surpassing the standard kojic acid in efficacy. These compounds also exhibited antioxidant capabilities, showcasing their potential for applications in skin-related conditions and diseases involving oxidative stress (Dige et al., 2019).

Synthesis of Tetrahydroisoquinolinones

The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones was explored, resulting in compounds that incorporate pharmacologically interesting fragments. This research highlights the methodological advancements in creating compounds with potential therapeutic benefits (Kandinska, Kozekov, & Palamareva, 2006).

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of novel THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

Properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-16(20)19-8-7-12-5-6-14(10-13(12)11-19)18-17(21)15-4-3-9-22-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEBUKVBUOMKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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